
1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a 3,5-dimethylphenyl group and a 4-fluorophenyl group attached to the indole core, which may impart unique chemical and biological properties.
Preparation Methods
The synthesis of 1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethylphenylhydrazine with 4-fluorobenzaldehyde to form the corresponding hydrazone, which is then cyclized to the indole derivative under acidic conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Scientific Research Applications
1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-1H-indole has various applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties, making it a potential candidate for drug development.
Medicine: Research may explore its potential therapeutic applications, including its use as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-1H-indole depends on its specific biological activity. For example, if the compound exhibits anticancer properties, it may interact with molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-1H-indole can be compared with other indole derivatives, such as:
1-(3,5-Dimethylphenyl)-2-phenyl-1H-indole: Lacks the fluorine atom, which may result in different chemical and biological properties.
1-(4-Fluorophenyl)-2-phenyl-1H-indole: Lacks the 3,5-dimethyl groups, which may affect its reactivity and biological activity.
1-(3,5-Dimethylphenyl)-2-(4-chlorophenyl)-1H-indole: Contains a chlorine atom instead of fluorine, which may influence its chemical behavior and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C22H18FN |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)-2-(4-fluorophenyl)indole |
InChI |
InChI=1S/C22H18FN/c1-15-11-16(2)13-20(12-15)24-21-6-4-3-5-18(21)14-22(24)17-7-9-19(23)10-8-17/h3-14H,1-2H3 |
InChI Key |
OUBRVLRUSSZLKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=CC=CC=C3C=C2C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-2-((1S,3R,4S)-Quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one hydrochloride](/img/structure/B14132822.png)
![9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole](/img/structure/B14132823.png)
![N-cyclooctyl-3-{(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl}propanamide](/img/structure/B14132824.png)

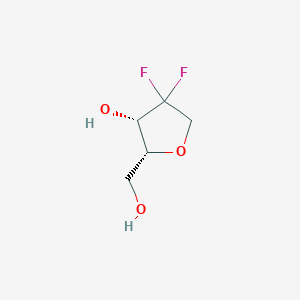
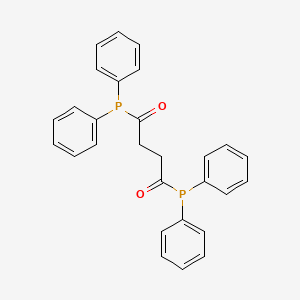
![2-{[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide](/img/structure/B14132856.png)
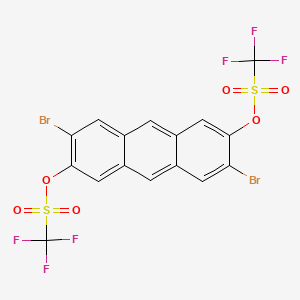
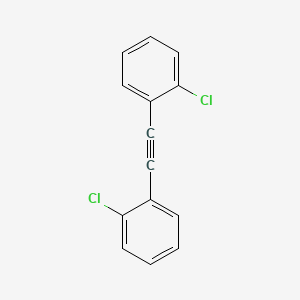
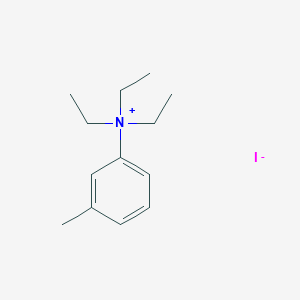
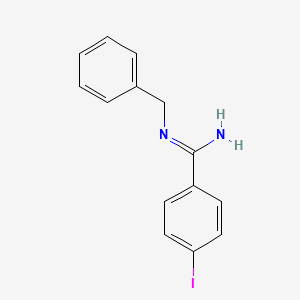
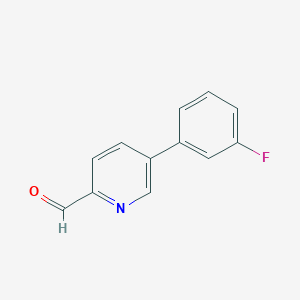
![3-Oxoandrost-4-en-17-yl 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate](/img/structure/B14132881.png)
